molecular formula C11H16FN B2700109 [2-(4-Fluorophenyl)ethyl](propan-2-yl)amine CAS No. 864960-92-9

[2-(4-Fluorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B2700109
CAS No.: 864960-92-9
M. Wt: 181.254
InChI Key: PUYBBEVWXQAXRH-UHFFFAOYSA-N
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Description

“[2-(4-Fluorophenyl)ethyl]isopropylamine” is a compound that has not been extensively studied. It is likely to be a derivative of isopropylamine, which is a hygroscopic colorless liquid with an ammonia-like odor . Isopropylamine is miscible with water and flammable . It is a valuable intermediate in the chemical industry .


Chemical Reactions Analysis

Isopropylamine, a related compound, exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls . Like other simple aliphatic amines, isopropylamine is a weak base .

Scientific Research Applications

Supramolecular Assembly and Structural Studies

A study detailed the synthesis, characterization, and analysis of the Z isomer of ethyl 2-cyano-3-[(4-fluorophenyl)amino]acrylate. The compound exhibited a three-dimensional supramolecular network stabilized by various non-covalent interactions, including hydrogen bonds and π-π stacking, demonstrating its potential in material science for creating organized structures at the molecular level. This research provides insights into the roles of such compounds in developing advanced materials with specific functional properties (Matos et al., 2016).

Anticancer Activity

Another significant application of compounds related to [2-(4-Fluorophenyl)ethyl]isopropylamine involves their potential in cancer treatment. A novel derivative was synthesized and evaluated for its cytotoxic activity against various human cancer cell lines, showing potent activity with IC50 values in the low micromolar range. This compound also demonstrated potent inhibitory effects on VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent. Such studies are crucial for the development of new therapeutic agents in oncology (Riadi et al., 2021).

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis represents another research avenue where compounds like [2-(4-Fluorophenyl)ethyl]isopropylamine play a crucial role. A study discussed the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, emphasizing the utility of such compounds in generating fluoromethyl radicals. This methodology opens new doors for synthesizing fluorinated organic compounds, which are highly sought after in pharmaceuticals and agrochemicals due to their unique physical and chemical properties (Koike & Akita, 2016).

Chiral Compounds and Stereoselective Synthesis

The synthesis of N-aryl axially chiral compounds with an ortho-fluoro group revealed the ability to isolate enantiomers at ambient temperature, showcasing the importance of such compounds in chiral chemistry and stereoselective synthesis. This study provided a foundation for understanding how slight differences in steric hindrance, including the discrimination between hydrogen and fluorine atoms, can significantly impact the synthesis and properties of chiral molecules (Iida et al., 2019).

Safety and Hazards

The safety data sheet for isopropylamine indicates that it is extremely flammable and may be corrosive to metals . It causes severe skin burns and eye damage and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYBBEVWXQAXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluorophenethylamine (1.4 g) in acetic acid (10 mL) was added dropwise acetone (0.82 mL) and methanol (20 mL). After sodium cyano-borohydride (0.64 g) was added, and the solution was stirred at room temperature for 2.5 hours. After adding water and diluting with ethyl acetate, the solution was washed with water and saturated sodium chloride water. After drying with anhydrous sodium sulfate, the residue that was obtained upon removing the solvent by evaporation was purified by NAM silica gel column chromatography (hexane/ethyl acetate), and the title compound (0.62 g) was obtained as colorless solids.
Quantity
1.4 g
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0.82 mL
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20 mL
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10 mL
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solvent
Reaction Step One
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0.64 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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